molecular formula C9H15Cl6O3P B12790110 Tris(2,3-dichloropropyl) phosphite CAS No. 26604-52-4

Tris(2,3-dichloropropyl) phosphite

Cat. No.: B12790110
CAS No.: 26604-52-4
M. Wt: 414.9 g/mol
InChI Key: FCFIEBVTVHJMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-(dichloropropyl) phosphite: is a chlorinated organophosphate compound widely used in various industrial applications. It is known for its flame-retardant properties and is commonly found in products such as plastics, foams, and textiles. The chemical formula for tris-(dichloropropyl) phosphite is C9H15Cl6O4P, and it appears as a colorless liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-(dichloropropyl) phosphite is synthesized through the reaction of epichlorohydrin with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of tris-(dichloropropyl) phosphite involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tris-(dichloropropyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris-(dichloropropyl) phosphite has several applications in scientific research:

Mechanism of Action

The mechanism by which tris-(dichloropropyl) phosphite exerts its flame-retardant effects involves the release of chlorine atoms upon heating. These chlorine atoms interfere with the combustion process, thereby reducing the flammability of the material. The compound also interacts with various molecular targets and pathways, including the inhibition of oxidative reactions that contribute to combustion .

Comparison with Similar Compounds

  • Tris-(2-chloroethyl) phosphate (TCEP)
  • Tris-(chloropropyl) phosphate (TCPP)
  • Tris-(2,3-dibromopropyl) phosphate

Comparison: Tris-(dichloropropyl) phosphite is unique due to its specific chlorine substitution pattern, which imparts distinct flame-retardant properties. Compared to tris-(2-chloroethyl) phosphate and tris-(chloropropyl) phosphate, tris-(dichloropropyl) phosphite offers enhanced stability and effectiveness in certain applications .

Properties

CAS No.

26604-52-4

Molecular Formula

C9H15Cl6O3P

Molecular Weight

414.9 g/mol

IUPAC Name

tris(2,3-dichloropropyl) phosphite

InChI

InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2

InChI Key

FCFIEBVTVHJMQR-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.